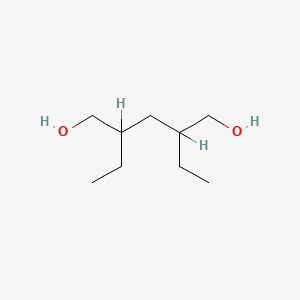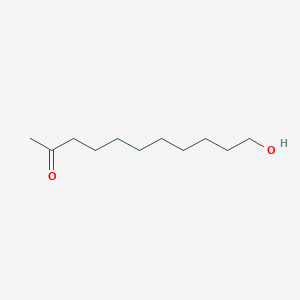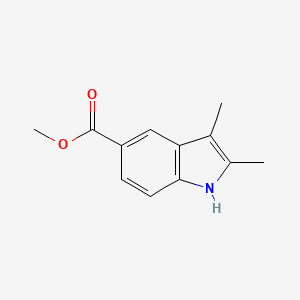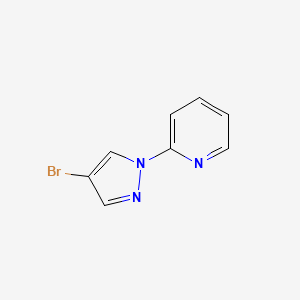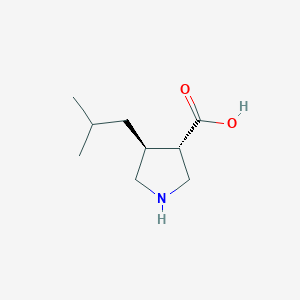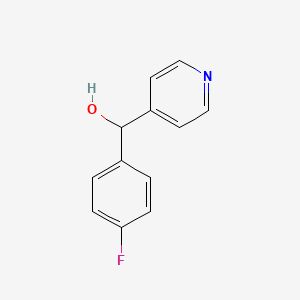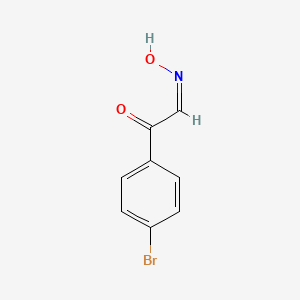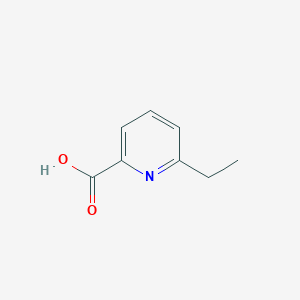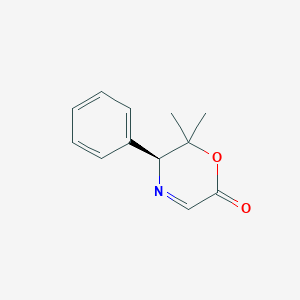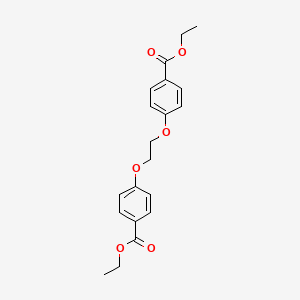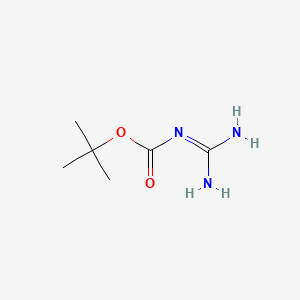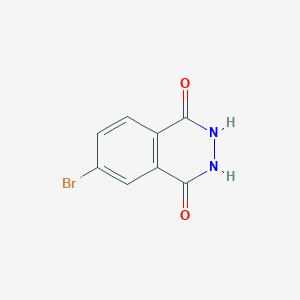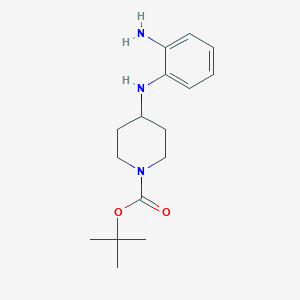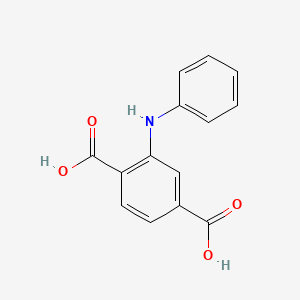
2-(苯氨基)对苯二甲酸
描述
2-(Phenylamino)terephthalic acid is a chemical compound with the molecular formula C14H11NO4 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of 2-(Phenylamino)terephthalic acid involves the hydrolysis of esters. The compound is dissolved in ethanol, and lithium hydroxide is added. The mixture is stirred at room temperature overnight. The next day, the solid is removed by filtration, and the filtrate is evaporated to dryness. The residue is dissolved in water, and the pH is adjusted to about 3-4 with hydrochloric acid. The precipitated solid is filtered, and the filter cake is washed and dried to give 2-anilinoterephthalate .Molecular Structure Analysis
The molecular structure of 2-(Phenylamino)terephthalic acid consists of a total of 31 bonds, including 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .科学研究应用
Catalytic Applications
2-(Phenylamino)terephthalic acid and its derivatives, like amidoterephthalate copper complexes, have been used in catalysis. For instance, amidoterephthalate derivatives have been utilized as catalysts in the diastereoselective Henry reaction in aqueous mediums. These catalysts can be recycled without significant loss of activity, demonstrating efficiency and an environmentally friendly approach to catalysis (Karmakar, Hazra, Silva, & Pombeiro, 2014).
Sonochemical Studies
Terephthalate derivatives, including 2-(Phenylamino)terephthalic acid, are important in sonochemical studies. The terephthalate dosimeter, used for detecting hydroxyl radicals, involves reactions of these compounds under specific conditions, like radiolysis or sonolysis of water (Fang, Mark, & Sonntag, 1996).
Adsorption and Surface Chemistry
The adsorption characteristics of terephthalic acid on surfaces like alumina have been studied using techniques such as inelastic electron tunneling spectroscopy. This research helps in understanding the interaction of these acids with various surfaces, which is crucial in material science and surface chemistry (Kamata & Higo, 1984).
Drug Delivery Systems
Terephthalic acid derivatives are being explored in the field of drug delivery. Copolymers based on these acids have been studied as potential drug delivery systems, with research focusing on their hydrolysis behavior and drug-release profiles (Mahkam & Allahverdipoor, 2004).
Advanced Oxidation Processes
Studies have been conducted on the use of advanced oxidation processes for the destruction of terephthalic acid in wastewater. This research is significant in environmental engineering, especially for treating industrial wastewater containing these compounds (Thiruvenkatachari, Kwon, Jun, Balaji, Matheswaran, & Moon, 2007).
Microbial Degradation
The microbial degradation of terephthalic acid is an eco-friendly alternative to physical and chemical methods. Isolation of specific microbial strains that can degrade these compounds is a focus area, contributing to environmental biotechnology (Zhang, Sun, Wang, & Zhang, 2013).
Luminescence Sensing and Magnetism
Terephthalic acid derivatives have applications in luminescence sensing and magnetism. Research in this area has led to the development of novel coordination compounds that exhibit unique luminescent properties, useful in various technological applications (Gu et al., 2017).
Universal Anode Material
Terephthalic acid has been explored as a universal anode material in lithium-ion, sodium-ion, and potassium-ion batteries. This application is groundbreaking in the field of energy storage and battery technology (Wang et al., 2018).
Biomass Conversion
The conversion of terephthalic acid from biomass, such as lignin-based phenolic acids, is an area of research in sustainable chemistry. This process involves steps like hydrogenation and carboxylation, contributing to the development of bio-based materials (Bai et al., 2016).
属性
IUPAC Name |
2-anilinoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZJULVKWHXKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466236 | |
| Record name | 5-phenylamino-terephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylamino)terephthalic acid | |
CAS RN |
566155-75-7 | |
| Record name | 5-phenylamino-terephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


